molecular formula C28H50N2O2 B12559185 N-Docosyl-4-nitroaniline CAS No. 143200-78-6

N-Docosyl-4-nitroaniline

Cat. No.: B12559185
CAS No.: 143200-78-6
M. Wt: 446.7 g/mol
InChI Key: JULIHKBBVPPDGJ-UHFFFAOYSA-N
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Description

N-Docosyl-4-nitroaniline is an organic compound known for its significant nonlinear optical properties. It is a derivative of 4-nitroaniline, where the amino group is substituted with a docosyl group (a long-chain alkyl group).

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Docosyl-4-nitroaniline can be synthesized through a multi-step process involving the reaction of docosanoic acid with 4-nitroaniline. The process typically involves the formation of docosanoyl chloride from docosanoic acid, which then reacts with 4-nitroaniline to form this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Docosyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

Mechanism of Action

The primary mechanism by which N-docosyl-4-nitroaniline exerts its effects is through its nonlinear optical properties. The compound’s molecular structure allows for significant polarization under an electric field, leading to second harmonic generation and other nonlinear optical phenomena. This is primarily due to the charge asymmetry in the donor-acceptor system of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-p-nitroaniline
  • N-(2-acetoxyethyl)-p-nitroaniline
  • 2-docosylamino-5-nitropyridine

Uniqueness

N-Docosyl-4-nitroaniline is unique due to its long docosyl chain, which enhances its ability to form well-ordered Langmuir-Blodgett films. This structural feature contributes to its superior nonlinear optical properties compared to other similar compounds .

Properties

CAS No.

143200-78-6

Molecular Formula

C28H50N2O2

Molecular Weight

446.7 g/mol

IUPAC Name

N-docosyl-4-nitroaniline

InChI

InChI=1S/C28H50N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-29-27-22-24-28(25-23-27)30(31)32/h22-25,29H,2-21,26H2,1H3

InChI Key

JULIHKBBVPPDGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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